(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This unique compound, known by its rather complex chemical name, encompasses both quinoline and pyridazine moieties. Its elaborate structure suggests a range of potential interactions and reactivities in various scientific fields, making it a subject of interest in chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process, beginning with the formation of the quinoline derivative. The 6-methylquinoline structure is obtained through cyclization reactions involving appropriate precursors. The pyridazine derivative is then synthesized through a series of reactions, including the incorporation of the o-tolyl group. The final step involves coupling these two major fragments via a piperidine linker, resulting in the methanone compound. These reactions typically require specific conditions such as controlled temperatures and pH levels, along with catalysts to facilitate the processes.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for efficiency and yield. This often involves the use of high-throughput methods and advanced catalysts that can sustain large-scale reactions. Continuous flow reactors might be employed to maintain the consistency and purity of the product.
化学反応の分析
Types of Reactions it Undergoes
This compound can undergo various chemical reactions, such as:
Oxidation: The quinoline moiety can be oxidized to form different derivatives, potentially enhancing its pharmacological properties.
Reduction: Reduction reactions can alter its electronic structure, influencing its reactivity and interaction with biological targets.
Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, allowing for functionalization at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substituting Agents: Halogens, sulfonating agents, and various nucleophiles
Major Products Formed
These reactions can yield a variety of products, including hydroxylated derivatives, reduced forms of the quinoline ring, and substituted aromatic compounds with different functional groups.
科学的研究の応用
The compound’s intricate structure lends itself to numerous applications across several fields:
Chemistry
Catalysis: As a ligand in catalytic systems due to its quinoline and pyridazine units
Material Science: Potentially useful in the development of organic semiconductors or conductive materials
Biology
Fluorescent Markers: The quinoline moiety is often used in fluorescent probes for biological imaging
Enzyme Inhibitors: The compound's structure allows it to act as an inhibitor for certain enzymes involved in disease pathways
Medicine
Pharmacological Agent: Potential therapeutic uses due to its ability to interact with various biological targets
Drug Design: A scaffold for designing new drugs with improved efficacy and reduced side effects
Industry
Dyes and Pigments: Components for specialized dyes with unique properties
Pesticides: Base for developing novel agrochemicals with targeted actions
作用機序
The compound's mechanism of action is driven by its interaction with specific molecular targets, such as enzymes and receptors. The quinoline and pyridazine rings facilitate binding to active sites, altering the activity of target proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects or other biological outcomes.
類似化合物との比較
When compared to similar compounds, this one stands out due to its unique combination of quinoline and pyridazine structures. Similar compounds include:
(1-(6-pyridazinyl)piperidin-4-yl)methanone: Lacks the methylquinoline moiety, altering its reactivity and application
Quinoline-based Methanones: Lacks the pyridazine ring, impacting its biological target range
Pyridazine-based Methanones: Lacks the quinoline component, which can affect its fluorescence properties and enzyme interactions
特性
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O/c1-19-9-11-25-22(18-19)7-5-15-31(25)27(32)21-13-16-30(17-14-21)26-12-10-24(28-29-26)23-8-4-3-6-20(23)2/h3-4,6,8-12,18,21H,5,7,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZJQMZMPWGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。